molecular formula C26H28F3N3O2 B1672955 HC-067047 CAS No. 883031-03-6

HC-067047

Cat. No.: B1672955
CAS No.: 883031-03-6
M. Wt: 471.5 g/mol
InChI Key: NCZYSQOTAYFTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key findings include:

  • Cardioprotection: HC-067047 reduces myocardial infarct size by 58% in murine I/R models, lowers serum troponin T (TnT) levels, and improves ejection fraction (EF) and fractional shortening (FS) .
  • Neurological Protection: It mitigates neuronal death and microglial activation in epilepsy models and reduces oxidative stress markers like malondialdehyde (MDA) .
  • Bladder Function: this compound increases bladder capacity and reduces urinary frequency in rodent models of cystitis .
  • Therapeutic Window: It retains efficacy for up to 12 hours post-reperfusion in cardiac I/R, highlighting its clinical relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HC-067047 involves multiple steps, starting with the preparation of the pyrrole core structure. The key steps include:

  • Formation of the pyrrole ring through a condensation reaction.
  • Introduction of the trifluoromethylphenyl group via a nucleophilic substitution reaction.
  • Attachment of the morpholinopropyl group through an alkylation reaction.
  • Final coupling with the phenyl group to complete the structure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes the use of automated reactors, purification techniques like chromatography, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: HC-067047 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl and morpholinopropyl groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

HC-067047 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the chemical properties and reactivity of TRPV4 antagonists.

    Biology: Investigates the role of TRPV4 in cellular processes such as osmoregulation, mechanotransduction, and cell signaling.

    Medicine: Explores potential therapeutic applications in conditions like cystitis, neuropathic pain, and cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting TRPV4 receptors .

Mechanism of Action

HC-067047 exerts its effects by selectively binding to the TRPV4 receptor, inhibiting its activity. The TRPV4 receptor is a non-selective cation channel involved in various physiological processes. This compound binds to the receptor at the base of the S1-S4 bundle, leading to a conformational change that prevents the channel from opening. This inhibition affects downstream signaling pathways, including those involved in pain perception, osmoregulation, and vascular tone regulation .

Comparison with Similar Compounds

Pharmacological Profile

Compound Target/Mechanism Selectivity (IC₅₀) Key Pathways Affected Reference
HC-067047 TRPV4 antagonist 10 nM (mouse TRPV4) RISK (Akt/ERK/GSK-3β)
GSK1016790A TRPV4 agonist 2–5 nM (TRPV4 activation) Pro-apoptotic pathways
RN-1734 TRPV4 antagonist 22.65 nM (human TRPV4) Not fully characterized
Baicalin (TCM) Structural analog (similarity >0.5) N/A Anti-inflammatory
Glycyl-H-1152 ROCK inhibitor 0.3 µM (tocolytic activity) Myometrial relaxation

Notes:

  • This compound vs. GSK1016790A: As antagonist and agonist pairs, they exhibit opposing effects. In cardiac I/R, this compound reduces infarct size (16.83% vs. 36% in controls), while GSK1016790A exacerbates injury (46% infarct size) . This compound also suppresses oxidative stress markers (MDA, NO) induced by GSK1016790A .
  • This compound vs. RN-1734: Both are TRPV4 antagonists, but RN-1734 has a lower IC₅₀ (22.65 nM vs. 10 nM for this compound).
  • Structural Analogs : this compound shares >50% structural similarity with TCM compounds like baicalin and tetrandrine, which have anti-inflammatory properties but distinct mechanisms .

Functional Outcomes in Disease Models

Cardiac I/R Injury

Parameter This compound GSK1016790A
Infarct Size 16.83% (vs. 36% in controls) 46% (worse than controls)
Serum TnT Levels Reduced by 50% Increased
Ejection Fraction Improved (EF: 45% vs. 30% in controls) Reduced (EF: 25%)
Apoptosis ↓ TUNEL-positive cells, Bax/Bcl-2 ratio ↑ Apoptosis

Mechanistic Insight : this compound activates the RISK pathway (Akt/ERK/GSK-3β phosphorylation), whereas GSK1016790A promotes mitochondrial dysfunction and ROS accumulation .

Bladder Dysfunction

Parameter This compound (Wild-Type Mice) Trpv4−/− Mice
Urinary Frequency Reduced by 40% No effect
Bladder Capacity Increased by 60% No change
Inflammation Reduced Iba-1/GFAP levels Naturally resistant

Specificity : this compound’s effects are TRPV4-dependent, as shown by null effects in Trpv4−/− mice .

Neuroprotection

Parameter This compound Vehicle/Control
Neuronal Survival ↑ CA1/CA3 cell count by 30% Progressive cell death
Oxidative Stress ↓ MDA/NO by 50% Elevated MDA/NO
Seizure Latency Prolonged by 2-fold in epilepsy models Short latency

Therapeutic Window and Clinical Potential

  • Cardiac I/R : this compound remains effective when administered up to 12 hours post-reperfusion, reducing infarct size to 28.5% even at delayed treatment .
  • Tocolytic Activity : In human myometrium, this compound (IC₅₀ ~50 µM) is less potent than glycyl-H-1152 but superior to 2-APB .
  • Diabetic Neuropathy : Daily this compound (1 mg/kg) prevents mechanical allodynia without affecting glycemia or motor function .

Biological Activity

HC-067047 is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, which has garnered attention for its potential therapeutic applications in various pathological conditions. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and effects on different biological systems.

This compound selectively inhibits TRPV4 channels, which are implicated in various physiological and pathological processes. The compound has been shown to effectively block TRPV4 activation induced by various stimuli, including heat and chemical agents. The inhibition is characterized as noncompetitive, with IC50 values ranging from 20 to 140 nM across different models .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties. For instance, when administered intraperitoneally at a dose of 10 mg/kg , the compound maintains effective plasma concentrations that exceed its IC50 values for prolonged periods. This suggests a robust systemic bioavailability that supports its use in vivo for investigating TRPV4-related functions .

1. Bladder Dysfunction

This compound has been demonstrated to significantly enhance bladder capacity in animal models suffering from cystitis. In studies involving both wild-type and TRPV4 knockout mice, administration of this compound resulted in increased functional bladder capacity and reduced micturition frequency, confirming its action through TRPV4 inhibition .

Study ParameterWild-Type MiceTRPV4 Knockout Mice
Voided VolumeIncreasedNo change
Micturition FrequencyDecreasedNo change

2. Pulmonary Responses

In pulmonary artery smooth muscle cells (PASMCs), this compound inhibited serotonin-induced calcium mobilization, indicating its role in modulating vascular responses through TRPV4 signaling. Chronic exposure to hypoxia enhanced this response, which was mitigated by this compound treatment .

Treatment GroupMaximal Contraction (Emax)pD2 Value
Control96.7 ± 2.37%7.7 ± 0.1
This compound63.0 ± 7.6%7.2 ± 0.08

3. Osteoarthritis

In a rat model of osteoarthritis, intra-articular administration of this compound reduced inflammation and cartilage degradation by inhibiting M1 macrophage polarization through the ROS/NLRP3 signaling pathway. This suggests a therapeutic potential for managing inflammatory joint diseases .

4. Cerebral Ischemia

This compound has also been investigated for its neuroprotective effects in models of cerebral ischemia. Treatment with the antagonist significantly reduced brain infarction volumes and apoptosis markers after middle cerebral artery occlusion (MCAO), indicating its potential utility in stroke management .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of HC-067047 as a selective TRPV4 antagonist?

this compound reversibly inhibits TRPV4 channels by binding to the pore-forming region, blocking cation influx. Its specificity is demonstrated by differential IC50 values across species (human: 486 nM, rat: 133 nM, mouse: 17 nM) . Methodologically, validate selectivity using TRPV4-knockout models or co-application with other TRP channel agonists/antagonists to rule off-target effects .

Q. How should this compound be administered in in vitro studies to ensure reproducible results?

Standard protocols involve dissolving this compound in DMSO (stock solutions ≤10 mM) and diluting in buffer to final concentrations ≤10 µM to avoid solubility issues . Pre-treat cells/tissues for 15–30 minutes pre-stimulation. Include vehicle controls (equivalent DMSO) to account for solvent effects .

Q. What are the primary in vivo functional outcomes of TRPV4 inhibition by this compound?

Key outcomes include increased bladder capacity, reduced micturition frequency (via smooth muscle relaxation), and attenuated inflammation in cystitis models . In myocardial ischemia-reperfusion injury, this compound reduces infarct size by ~28.5% and improves cardiac function (e.g., LV ejection fraction) . Use cystometry or echocardiography to quantify these effects .

Advanced Research Questions

Q. How can contradictory findings on this compound’s neuromodulatory effects be resolved?

this compound exhibits concentration-dependent dual effects: at 240 mOsm/kg, it enhances NMDA currents in hippocampal neurons, while at 300 mOsm/kg or combined with 4α-PDD, it suppresses them . To reconcile contradictions, standardize osmolarity and use calcium imaging to correlate TRPV4 activity with NMDA receptor modulation .

Q. What experimental strategies optimize this compound dosing for diverse disease models?

In bladder dysfunction, 10 mg/kg (intraperitoneal) achieves therapeutic efficacy in mice . For myocardial injury, dosing at 1–12 hours post-reperfusion shows sustained protection . Use pharmacokinetic profiling (e.g., plasma half-life) and tissue-specific TRPV4 expression assays to tailor dosing regimens .

Q. How should researchers address solubility limitations in ex vivo myometrial contraction studies?

this compound precipitates at ≥100 µM in organ baths, confounding results . Mitigate this by using lower concentrations (≤50 µM) with surfactants (e.g., pluronic F-68) or alternative solvents (e.g., PEG-400). Validate solubility via dynamic light scattering or microscopy .

Q. What controls are critical when using this compound in TRPV4-knockout models?

Include wild-type and knockout littermates treated with this compound and vehicle. This controls for genetic background and confirms TRPV4-specific effects. For example, this compound has no functional impact on Trpv4−/− murine bladders .

Q. Methodological and Data Analysis Challenges

Q. How can researchers reconcile this compound’s anti-fibrotic effects with variable outcomes across tissues?

In corneal fibrosis, this compound reduces inflammation (MPO+ cells) and αSMA+ myofibroblasts at 5 days, but efficacy diminishes by 20 days . Use longitudinal studies with histopathology (e.g., Masson’s trichrome) and cytokine profiling (TGF-β, IL-6) to track temporal dynamics of fibrosis .

Q. What methodologies best capture this compound’s modulation of intracellular calcium dynamics?

Employ fluorescence-based calcium indicators (e.g., Fluo-4 AM) in low-Ca²⁺ buffers to distinguish TRPV4-mediated influx from internal stores. This compound (100 nM) reduces hypotonicity-induced Ca²⁺ spikes by ~60% in renal cells . Pair with electrophysiology to confirm channel blockade .

Q. How can this compound be integrated into combinatorial therapies for neuropathic pain?

In CCD-induced neuropathy, this compound synergizes with P2Y2 inhibitors (AR-C118925) to reduce astrocyte activation and pain behaviors . Design experiments with staggered dosing (e.g., pre-treatment vs. co-administration) and use transcriptomics to identify overlapping pathways (e.g., MAPK/NF-κB) .

Q. Tables for Key Data

Parameter In Vitro Values In Vivo Dosing Key References
TRPV4 IC50 (Human)486 nMN/A
Effective Bladder Dose (Mice)10 mg/kg (i.p.)10 mg/kg
Myocardial Protection Window1–12 hours post-reperfusion10 mg/kg (i.v.)
Solubility Limit (Ex Vivo)≤50 µM (with surfactants)N/A

Properties

IUPAC Name

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N3O2/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZYSQOTAYFTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372463
Record name HC 067047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883031-03-6
Record name HC 067047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 883031-03-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.